molecular formula C17H11FN2O2S B2998731 2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291854-24-4

2-[(4-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2998731
CAS No.: 1291854-24-4
M. Wt: 326.35
InChI Key: OSVDDQMOVPHVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by the presence of a fluorobenzyl group and a sulfanyl group attached to a benzofuro[3,2-d]pyrimidin-4(3H)-one core

Chemical Reactions Analysis

2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group and sulfanyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(4-fluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O2S/c18-11-7-5-10(6-8-11)9-23-17-19-14-12-3-1-2-4-13(12)22-15(14)16(21)20-17/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVDDQMOVPHVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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